molecular formula C8H7N3O2 B11912963 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid

3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B11912963
M. Wt: 177.16 g/mol
InChI Key: YJMLWCLYRHKRFP-UHFFFAOYSA-N
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Description

3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with an amino group at the 3-position and a carboxylic acid group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with α-haloketones under basic conditions. This reaction typically proceeds through the formation of an intermediate imidazo[1,2-a]pyridine, which is then further functionalized to introduce the amino and carboxylic acid groups .

Another approach involves the use of microwave irradiation to accelerate the reaction between pyridine, substituted phenacyl bromides, and guanidine or urea. This method has been shown to produce the desired imidazo[1,2-a]pyridine derivatives in high yields within a short reaction time .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include nitroimidazo[1,2-a]pyridine derivatives, alcohol derivatives, and various substituted imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of chemical modifications and applications in various fields of research.

Biological Activity

3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid (AI) is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of AI, focusing on its antimicrobial and anticancer properties, as well as its potential as a therapeutic agent against Mycobacterium tuberculosis (M. tuberculosis).

Chemical Structure and Properties

The molecular structure of AI features an imidazole ring fused with a pyridine ring, characterized by an amino group at the 3-position and a carboxylic acid group at the 7-position. This unique arrangement of functional groups contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₈N₄O₂
Molecular Weight192.18 g/mol
Functional GroupsAmino (-NH₂), Carboxylic Acid (-COOH)

Antimicrobial Activity

AI has been studied for its potential antimicrobial properties, particularly against multidrug-resistant strains of M. tuberculosis. Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant activity against both replicating and non-replicating forms of M. tuberculosis.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values for various derivatives of imidazo[1,2-a]pyridine against M. tuberculosis:

CompoundMIC (μM)
3-Aminoimidazo[1,2-a]pyridine0.4 - 1.9
MDR-TB0.07 - 2.2
XDR-TB0.07 - 0.14

These findings highlight the efficacy of AI and its analogs in combating resistant strains of bacteria, making it a promising candidate for further development.

Anticancer Activity

In addition to its antimicrobial properties, AI has shown potential anticancer activity in various studies. It has been evaluated against several cancer cell lines, including breast cancer (HCC1937) and prostate cancer (PC-3).

Cytotoxicity Studies

A study evaluated the cytotoxic effects of AI derivatives using MTT assays and clonogenic survival assays:

CompoundCell LineIC₅₀ (μM)Effectiveness (%)
AI-5HCC1937<10>94
AI-6HCC1937>50<22
AI-7HCC1937<10>67

The mechanism through which AI exerts its biological effects involves multiple pathways:

  • Apoptosis Induction : Treatment with AI compounds has been shown to increase levels of pro-apoptotic proteins such as p53 and caspases, indicating activation of apoptotic pathways.
  • Inhibition of Glutamine Synthetase : AI has been identified as an inhibitor of glutamine synthetase in M. tuberculosis, disrupting bacterial metabolism and growth.

Case Studies

Several case studies have highlighted the effectiveness of AI in clinical settings:

  • Study on Anticancer Efficacy : A study demonstrated that treatment with an imidazo[1,2-a]pyridine derivative led to a significant reduction in tumor size in animal models.
  • Antitubercular Activity : Clinical trials have shown that compounds derived from AI exhibit lower toxicity profiles while maintaining efficacy against resistant strains of M. tuberculosis.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-aminoimidazo[1,2-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7/h1-4H,9H2,(H,12,13)

InChI Key

YJMLWCLYRHKRFP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2N)C=C1C(=O)O

Origin of Product

United States

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